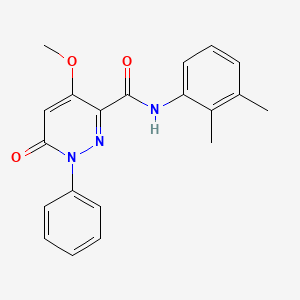

N-(2,3-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Descripción

This compound belongs to the dihydropyridazine-carboxamide class, characterized by a pyridazine ring with a ketone at position 6, a methoxy group at position 4, a phenyl group at position 1, and a carboxamide substituent linked to a 2,3-dimethylphenyl group. Its molecular formula is inferred as C₂₁H₂₁N₃O₃ (based on analogs like BF96732 in ), with a molecular weight of approximately 349.38 g/mol.

Propiedades

IUPAC Name |

N-(2,3-dimethylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-13-8-7-11-16(14(13)2)21-20(25)19-17(26-3)12-18(24)23(22-19)15-9-5-4-6-10-15/h4-12H,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZAOGJJCLCANC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers of the Dimethylphenyl Substituent

a) N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide ()

- Key Difference : The dimethylphenyl group is substituted at positions 2 and 5 instead of 2 and 3.

- Positional isomerism in aryl groups is known to influence solubility and metabolic stability in agrochemicals .

b) N-(3,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (BF96732) ()

- CAS : 1004640-08-7

- Molecular Formula : C₂₀H₁₉N₃O₃

- Key Difference : 3,5-dimethylphenyl substitution.

- Impact : Symmetrical substitution may enhance crystallinity compared to the asymmetric 2,3-dimethyl variant. The reduced methyl count (two vs. three in the target compound) lowers molecular weight (349.38 g/mol ) and could alter hydrophobicity .

Functional Group Variations

a) N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 369404-26-2, )

- Key Differences :

- Lacks the methoxy group at position 4 and the phenyl group at position 1.

- Molecular formula: Likely C₁₄H₁₅N₃O₂ (estimated).

b) 4-Hydroxy-N-[(1E)-(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 339015-81-5, )

- Molecular Formula : C₁₃H₁₂N₄O₄

- Key Differences: Hydroxyl group at position 4 instead of methoxy. Methoxyimino methyl group replaces the dimethylphenyl carboxamide.

- The methoxyimino group introduces conformational rigidity .

Comparative Data Table

*Inferred from structural analogs.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.